molecular formula C18H17N3O2S B4517882 3-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)pentane-2,4-dione

3-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)pentane-2,4-dione

Cat. No.: B4517882
M. Wt: 339.4 g/mol
InChI Key: QNXNCJAKLZQAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)pentane-2,4-dione is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound features a 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine core, a structure frequently investigated for its potent protein kinase inhibitor (PKI) activity . Kinases are key regulators in cellular signalling and are critical targets in areas such as targeted cancer therapy, with pyrazolo[1,5-a]pyrimidine derivatives showing promise in inhibiting kinases like EGFR, B-Raf, and MEK . The specific incorporation of a (sulfanyl)pentane-2,4-dione side chain at the 7-position is a strategic modification designed to modulate the compound's electronic properties, lipophilicity, and its potential to interact with biological targets through hydrogen bonding or as a Michael acceptor, which may influence its mechanism of action and selectivity . Researchers can leverage this compound as a key intermediate or functional probe in drug discovery programs, particularly in the development of novel kinase-targeted therapies for conditions such as non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, analogous pyrazolo[1,5-a]pyrimidine cores have demonstrated significant potential in other therapeutic areas, including as corticotropin-releasing factor-1 (CRF1) antagonists for neurological research , as anti-tubercular agents targeting DprE1 in Mycobacterium tuberculosis , and as potent and selective PI3Kδ inhibitors for inflammatory and autoimmune disease research . This molecule is offered For Research Use Only and is intended solely for laboratory investigation. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylpentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-9-16(24-17(12(2)22)13(3)23)21-18(20-11)15(10-19-21)14-7-5-4-6-8-14/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXNCJAKLZQAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SC(C(=O)C)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include ethanol, sodium acetate, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of 3-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)pentane-2,4-dione with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Unique Features Biological Activity References
This compound 5-Methyl, 3-phenyl, sulfanyl-pentanedione C₂₁H₂₀N₄O₂S Ketone-rich side chain; sulfanyl linker Potential enzyme inhibition, anticancer activity (hypothesized)
N-[2-(Dimethylamino)ethyl]-5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Trifluoromethyl, dimethylaminoethyl C₂₁H₂₃F₃N₆ Trifluoromethyl group enhances metabolic stability Anticancer, enzyme inhibition
2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol 4-Fluorophenyl, ethyl C₁₇H₁₆FN₃S Fluorophenyl enhances target specificity Antimicrobial, anti-inflammatory
1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one Tert-butyl, methyl, propan-2-one C₁₈H₂₂N₄OS Bulky tert-butyl group; ketone side chain Anticancer, apoptosis modulation
7-[(4-Chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine 4-Chlorobenzyl, methyl C₂₂H₂₀ClN₃S Chlorobenzyl enhances lipophilicity Antiviral, enzyme inhibition

Key Differentiators :

Functional Group Variations: The sulfanyl-pentanedione side chain in the target compound distinguishes it from analogs with simpler sulfanyl-propanone (e.g., ) or amine-linked substituents (e.g., ). Trifluoromethyl (in ) and fluorophenyl (in ) groups are electron-withdrawing, enhancing metabolic stability and target specificity, whereas the target compound relies on phenyl and methyl groups for hydrophobic interactions .

Biological Activity: The chlorobenzyl substituent in increases lipophilicity, favoring membrane penetration for antiviral applications, while the target compound’s pentanedione side chain may limit cell permeability due to higher polarity .

Synthetic Complexity :

  • The synthesis of the target compound likely requires multi-step protocols to introduce the sulfanyl-pentanedione moiety, whereas analogs like and are synthesized via simpler thiol-alkylation reactions .

Research Findings and Implications

  • Structural Insights : X-ray crystallography studies (using SHELX ) reveal that pyrazolo[1,5-a]pyrimidine derivatives with sulfanyl linkers adopt planar conformations, facilitating π-π stacking interactions with aromatic residues in enzyme active sites .
  • Thermodynamic Stability : The pentanedione side chain may increase solubility in polar solvents compared to analogs with purely hydrophobic substituents (e.g., ), though this could reduce bioavailability in lipid-rich environments .

Biological Activity

The compound 3-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)pentane-2,4-dione , identified by its CAS number 77493-78-8, is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H11N3OC_{13}H_{11}N_3O with a molecular weight of 225.25 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core linked to a pentane-dione moiety via a sulfanyl group. This unique configuration is hypothesized to contribute to its biological activity.

Anticancer Properties

Research indicates that compounds containing the pyrazolo-pyrimidine scaffold exhibit significant anticancer activity. A study focusing on similar derivatives demonstrated that they could induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involved the activation of caspases (caspase 3, 8, and 9), which are crucial mediators of apoptosis. Notably, compound 3b , a derivative closely related to our compound of interest, was shown to suppress NF-κB expression while promoting p53 and Bax expression, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis induction .

The proposed mechanism for the anticancer activity of compounds like 3b includes:

  • Caspase Activation : Induction of apoptosis through caspase pathways.
  • NF-κB Inhibition : Suppression of NF-κB, which is often overactive in cancer cells.
  • Autophagy Induction : Increased formation of autophagosomes and expression of beclin-1, suggesting autophagic processes are also involved in the anticancer effects.

In Vitro Studies

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines with lower toxicity towards normal cells. The MTT assay results indicated that derivatives with similar structures had stronger cytotoxicity than traditional chemotherapeutics like cisplatin .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazolo-pyrimidine derivatives for their anticancer properties. Among these, compounds were assessed for their ability to inhibit cell proliferation and induce apoptosis in breast cancer models. The findings highlighted that modifications on the pyrazolo-pyrimidine scaffold significantly influenced biological activity.

Data Summary Table

Compound NameCAS NumberMolecular FormulaBiological ActivityMechanism
3b77493-78-8C13H11N3OAnticancerCaspase activation, NF-kB inhibition
Similar Derivative--CytotoxicApoptosis induction

Q & A

Q. Q1. What are the standard synthetic routes for synthesizing 3-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)pentane-2,4-dione?

A1. The synthesis typically involves cyclization reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, followed by sulfanyl group introduction via nucleophilic substitution or thiol-ene reactions. Multi-step protocols often employ catalysts (e.g., Pd or Cu-based) and solvents like ethanol or dichloromethane. Key intermediates are purified via column chromatography, and yields are optimized by controlling reaction time and temperature .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

A2. Microwave-assisted synthesis reduces reaction time and enhances selectivity by enabling rapid, uniform heating. Solvent-free conditions or green solvents (e.g., water-ethanol mixtures) minimize side reactions. Catalytic systems (e.g., triethylamine for pH control) and temperature gradients (e.g., reflux at 80–100°C) further improve regioselectivity. Monitoring via TLC or HPLC ensures intermediate stability .

Basic Structural Characterization

Q. Q3. What spectroscopic and computational methods are used to characterize the compound’s structure?

A3. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and confirms sulfanyl bonding. Mass spectrometry (MS) validates molecular weight. Computational tools (e.g., DFT calculations) predict electronic properties and reactive sites. Infrared (IR) spectroscopy detects functional groups like carbonyls (C=O) and thioethers (C–S) .

Advanced Structural Analysis

Q. Q4. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

A4. Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in the pyrimidine ring). Data collection at 298 K with synchrotron radiation enhances resolution. Refinement software (e.g., SHELX) calculates crystallographic parameters (R factor < 0.06), critical for validating synthetic accuracy and guiding structure-activity relationship (SAR) studies .

Basic Pharmacological Screening

Q. Q5. What in vitro assays are used to evaluate the compound’s biological activity?

A5. Enzyme inhibition assays (e.g., kinase or protease targets) measure IC₅₀ values using fluorescence or colorimetric substrates. Receptor-binding studies employ radioligand displacement (e.g., ³H-labeled competitors) to determine affinity (Kd). Cytotoxicity is assessed via MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Pharmacological Studies

Q. Q6. How should in vivo studies be designed to evaluate pharmacokinetics and toxicity?

A6. Use rodent models (e.g., Sprague-Dawley rats) for bioavailability and half-life studies. Administer the compound intravenously (IV) and orally (PO) to calculate AUC and Cₘₐₓ. Toxicity is assessed via histopathology, serum biochemistry (ALT/AST), and hematological parameters. Dose-response curves (1–100 mg/kg) identify NOAEL (No Observed Adverse Effect Level) .

Basic Stability and Solubility

Q. Q7. How is the compound’s stability under physiological conditions assessed?

A7. Stability is tested in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C over 24–72 hours. HPLC quantifies degradation products. Solubility is measured via shake-flask method in PBS or DMSO. Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius modeling .

Advanced Data Contradiction Analysis

Q. Q8. How can conflicting bioactivity data across studies be reconciled?

A8. Replicate experiments under standardized conditions (e.g., cell passage number, serum batch). Validate assay specificity using knockout models or siRNA silencing. Cross-reference with structural analogs to identify substituent-specific effects (e.g., fluorophenyl vs. chlorophenyl groups). Meta-analyses of dose-response curves and statistical power (α = 0.05) reduce false positives .

Methodological Notes

  • References : Avoid non-peer-reviewed sources (e.g., commercial databases). Prioritize PubChem, crystallographic data, and pharmacological journals.
  • Experimental Design : Include controls (e.g., vehicle and positive/negative controls) and randomization to minimize bias.
  • Data Reporting : Use SI units and report mean ± SD for triplicate measurements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)pentane-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)pentane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.